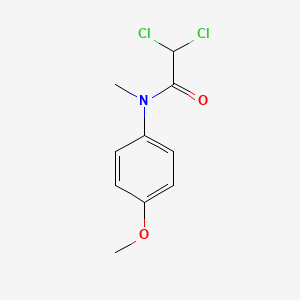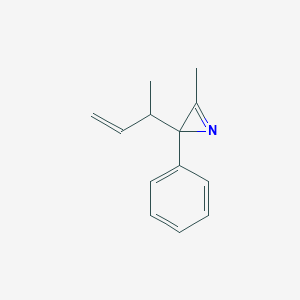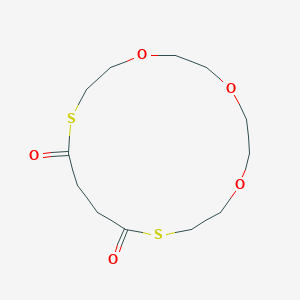
2-Methyl-2-(3-pentanoylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-pentanoylphenoxy)propanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone substituted with a methyl group and a phenoxy group bearing a pentanoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-pentanoylphenoxy)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3-hydroxyacetophenone with a suitable alkylating agent under basic conditions.
Introduction of the Pentanoyl Group: The phenoxy intermediate is then subjected to Friedel-Crafts acylation using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanoic Acid Backbone: The final step involves the reaction of the acylated phenoxy intermediate with 2-methylpropanoic acid under esterification conditions, typically using a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-pentanoylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-2-(3-pentanoylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-pentanoylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-pentadecylphenoxy)propanoic acid: Similar structure but with a longer alkyl chain.
2-Methyl-2-(3-pentenoic acid): Similar backbone but different substituents.
Uniqueness
2-Methyl-2-(3-pentanoylphenoxy)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62809-90-9 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-methyl-2-(3-pentanoylphenoxy)propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-4-5-9-13(16)11-7-6-8-12(10-11)19-15(2,3)14(17)18/h6-8,10H,4-5,9H2,1-3H3,(H,17,18) |
InChI Key |
QMGLDGWIAFDIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)OC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


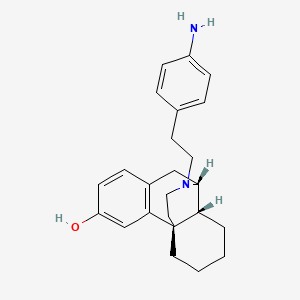

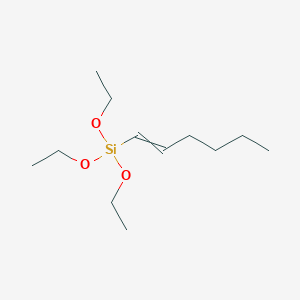

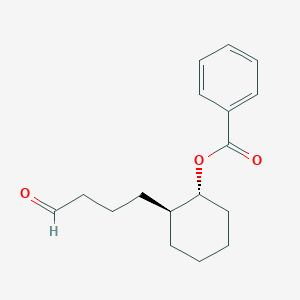
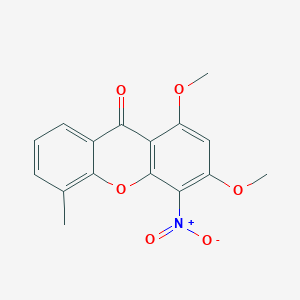
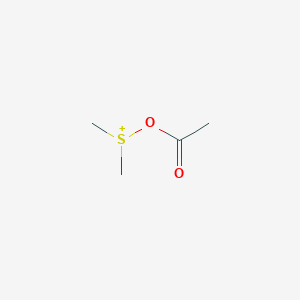

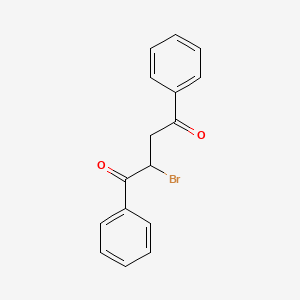
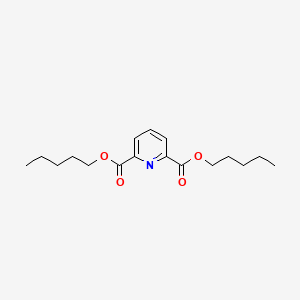
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
